

Application Note: Enantioselective Determination of (-)-Brompheniramine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: (-)-Brompheniramine

Cat. No.: B1667935

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Abstract

This application note details a robust and sensitive method for the enantioselective determination of **(-)-brompheniramine** in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Brompheniramine, an antihistamine, is a chiral compound, and its enantiomers can exhibit different pharmacological and pharmacokinetic profiles. This method employs a liquid-liquid extraction (LLE) procedure for sample preparation and a cyclodextrin-based chiral stationary phase for the chromatographic separation of the enantiomers. The subsequent detection by tandem mass spectrometry provides high selectivity and sensitivity. The method has been validated according to FDA guidelines and is suitable for pharmacokinetic and toxicokinetic studies.

Introduction

Brompheniramine is a first-generation antihistamine of the alkylamine class used to treat symptoms of the common cold and allergic rhinitis. It acts as a histamine H1 receptor antagonist. Like many pharmaceuticals, brompheniramine possesses a chiral center, existing as a racemic mixture of two enantiomers: (+)-(S)-brompheniramine and (-)-(R)-brompheniramine. The enantiomers of a chiral drug can differ in their pharmacological activity, with one enantiomer often being more potent or having a different side-effect profile. Therefore, the ability to selectively quantify the individual enantiomers in biological matrices is crucial for understanding their respective pharmacokinetic and pharmacodynamic properties.

This application note presents a validated LC-MS/MS method for the enantioselective quantification of **(-)-brompheniramine** in human plasma. The method utilizes a chiral stationary phase for the separation of the brompheniramine enantiomers and tandem mass spectrometry for sensitive and specific detection.

Experimental Protocols

Materials and Reagents

- **(-)-Brompheniramine** maleate reference standard (purity $\geq 98\%$)
- **(+)-Brompheniramine** maleate reference standard (purity $\geq 98\%$)
- Racemic brompheniramine maleate
- Diphenhydramine (Internal Standard, IS) (purity $\geq 98\%$)
- HPLC grade methanol, acetonitrile, and ethyl acetate
- Formic acid (LC-MS grade)
- Ammonium formate
- Human plasma (K2-EDTA as anticoagulant)
- Deionized water

Instrumentation

- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system
- Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Chiral Column: A beta-cyclodextrin chiral stationary phase column (e.g., CYCLOBOND I 2000) is recommended for enantioselective separation.^[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

- To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (Diphenhydramine, 100 ng/mL in 50% methanol).
- Add 100 µL of 1 M sodium hydroxide and vortex for 30 seconds to basify the plasma.[2]
- Add 1 mL of ethyl acetate as the extraction solvent.[2]
- Vortex the mixture for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes at 4°C.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Vortex for 30 seconds and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

Parameter	Value
Column	CYCLOBOND I 2000, 5 µm, 150 x 4.6 mm
Mobile Phase	Acetonitrile: 10 mM Ammonium Formate with 0.1% Formic Acid (70:30, v/v)[2]
Flow Rate	0.5 mL/min
Column Temperature	25°C
Injection Volume	10 µL

Mass Spectrometry:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions	(-)-Brompheniramine: m/z 319.1 → 276.1[2] Diphenhydramine (IS): m/z 256.2 → 167.1[2]
Source Temperature	150°C[2]
Desolvation Temperature	400°C[2]
Desolvation Gas Flow	500 L/h[2]

Data Presentation

The method was validated for linearity, precision, accuracy, recovery, and stability. A summary of the quantitative data is presented in the tables below.

Table 1: Calibration Curve and Linearity

Analyte	Calibration Range (ng/mL)	Regression Equation	Correlation Coefficient (r ²)
(-)-Brompheniramine	0.1 - 50	$y = 0.0458x + 0.0012$	>0.995

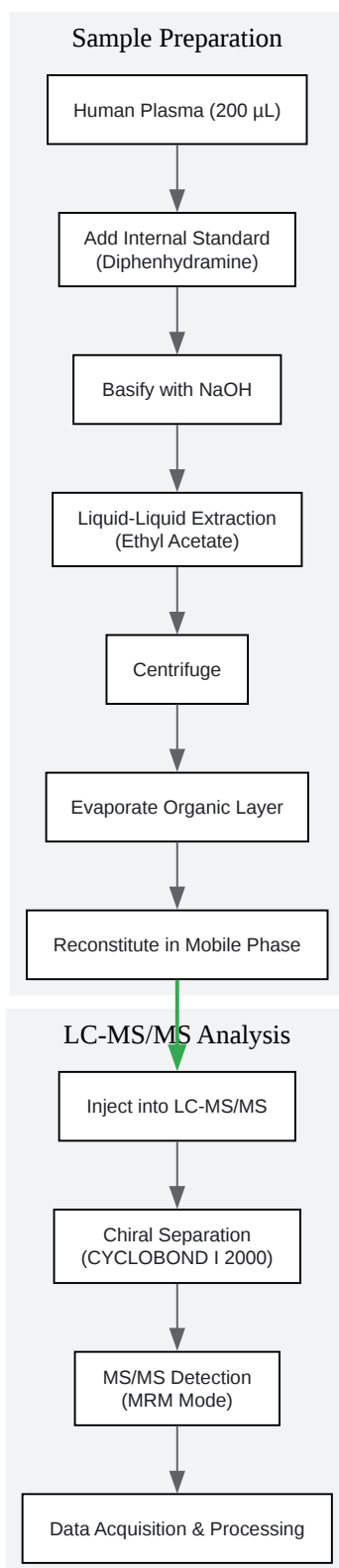
Table 2: Precision and Accuracy

Analyte	QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
(-)-Brompheniramine	LLOQ	0.1	8.5	9.2	105.3
	LQC	0.3	6.1	7.5	98.7
	MQC	20	4.8	5.9	102.1
	HQC	40	3.5	4.2	99.5

Table 3: Recovery and Matrix Effect

Analyte	QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
(-)- Brompheniramine	LQC	0.3	88.2	95.1
HQC	40	91.5	97.3	

Mandatory Visualization



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Caption: Experimental workflow for the enantioselective determination of **(-)-brompheniramine** in human plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the enantioselective quantification of **(-)-brompheniramine** in human plasma. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for robust performance. This method is well-suited for pharmacokinetic studies that require the characterization of the disposition of individual brompheniramine enantiomers.

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References

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